3-Hexyl-2,5-dimethylthiophene amine
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Overview
Description
The interest in thiophene derivatives stems from their unique electronic properties and structural versatility, which allow for the development of materials with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexyl-2,5-dimethylthiophene amine typically involves the functionalization of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
3-Hexyl-2,5-dimethylthiophene amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring.
Scientific Research Applications
3-Hexyl-2,5-dimethylthiophene amine has several scientific research applications:
Chemistry: It is used in the synthesis of advanced materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Biology: Thiophene derivatives have shown potential as bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Mechanism of Action
The mechanism of action of 3-Hexyl-2,5-dimethylthiophene amine involves its interaction with molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various chemical reactions and interactions with biological molecules. The specific molecular targets and pathways depend on the application, such as binding to enzymes or receptors in medicinal chemistry or facilitating charge transport in electronic devices .
Comparison with Similar Compounds
Similar Compounds
3-Hexyl-2,5-dimethylthiophene: A similar compound without the amine group, used in organic electronics.
3-Acetyl-2,5-dimethylthiophene: Another thiophene derivative with different functional groups, used in the synthesis of heterocyclic compounds.
Uniqueness
3-Hexyl-2,5-dimethylthiophene amine is unique due to the presence of the amine group, which enhances its reactivity and potential applications in various fields. The amine group allows for additional functionalization and interactions with biological molecules, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H23NS |
---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
azane;3-hexyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C12H20S.H3N/c1-4-5-6-7-8-12-9-10(2)13-11(12)3;/h9H,4-8H2,1-3H3;1H3 |
InChI Key |
VBAHTIULWPOZPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C)C.N |
Related CAS |
110134-47-9 |
Origin of Product |
United States |
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